Mescaline, N-methyl
Overview
Description
It is known for its hallucinogenic effects, which are comparable to those of lysergic acid diethylamide and psilocybin . Mescaline is found in several species of cacti, including the peyote cactus (Lophophora williamsii), the San Pedro cactus (Echinopsis pachanoi), and the Peruvian torch cactus (Echinopsis peruviana) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mescaline, N-methyl, involves several steps. One common method starts with the precursor 3,4,5-trimethoxybenzaldehyde. This compound undergoes a condensation reaction with nitroethane to form 3,4,5-trimethoxy-beta-nitrostyrene. The nitrostyrene is then reduced to 3,4,5-trimethoxyphenethylamine using a reducing agent such as lithium aluminum hydride . The final step involves the methylation of the amine group using methyl iodide or another methylating agent .
Industrial Production Methods
Industrial production of this compound, typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Mescaline, N-methyl, undergoes various chemical reactions, including:
Oxidation: Mescaline can be oxidized to form corresponding quinones.
Reduction: Reduction of mescaline can lead to the formation of dihydro derivatives.
Substitution: Mescaline can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Mescaline, N-methyl, has several scientific research applications:
Chemistry: Used as a model compound for studying the structure-activity relationship of phenethylamines.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Mechanism of Action
Mescaline, N-methyl, exerts its effects primarily by binding to and activating the serotonin 5-HT2A receptor. This receptor is usually triggered by the neurotransmitter serotonin. Activation of the 5-HT2A receptor leads to altered states of consciousness and hallucinations . Mescaline also interacts with other serotonin receptors, as well as dopamine and norepinephrine receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar mechanism of action but a different chemical structure.
Psilocybin: Another naturally occurring psychedelic compound found in certain mushrooms, with effects similar to mescaline.
Dimethyltryptamine (DMT): A powerful psychedelic compound with a shorter duration of action compared to mescaline.
Uniqueness
Mescaline, N-methyl, is unique in its chemical structure, being a phenethylamine with three methoxy groups on the benzene ring. This structure contributes to its distinct pharmacological profile and hallucinogenic effects. Unlike lysergic acid diethylamide and psilocybin, which are tryptamines, mescaline’s phenethylamine structure results in different receptor interactions and metabolic pathways .
Properties
IUPAC Name |
N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3;/h7-8,13H,5-6H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBQZCHOXCFQGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504839 | |
Record name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6308-81-2, 4838-96-4 | |
Record name | N-Methylmescaline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006308812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MESCALINE, N-METHYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methylmescaline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Methylmescaline hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6BFV8DHJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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